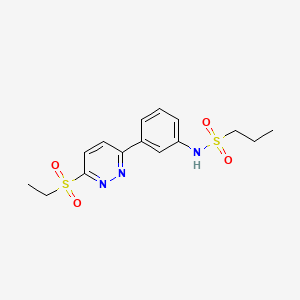

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-3-10-24(21,22)18-13-7-5-6-12(11-13)14-8-9-15(17-16-14)23(19,20)4-2/h5-9,11,18H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMXDLZOGWFTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-chloropyridazine with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. This intermediate is then coupled with a phenylpropane-1-sulfonamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Reduced pyridazine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.

Anti-inflammatory Properties

Recent studies have shown that sulfonamide derivatives, including compounds similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide, can inhibit human microsomal prostaglandin E synthase-1 (mPGES-1). This inhibition is crucial for developing anti-inflammatory medications. For instance, a related study demonstrated that certain sulfonamide derivatives achieved IC50 values ranging from 0.72 to 3.40 µM in inhibiting PGE2 formation, indicating their potential as selective anti-inflammatory agents .

Cancer Research

Sulfonamide compounds have been investigated for their anticancer properties. The structural motifs present in N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide may allow it to interfere with cancer cell proliferation pathways. Preliminary studies suggest that modifications in the sulfonamide group can enhance cytotoxicity against various cancer cell lines.

Pharmacological Studies

Pharmacological investigations into this compound focus on its mechanism of action and therapeutic efficacy.

Efficacy in Preclinical Models

Preclinical models have been employed to assess the efficacy of this compound in various disease states. For example, studies involving animal models of arthritis have shown promising results, with significant reductions in inflammation and pain scores observed following treatment with sulfonamide derivatives .

Data Tables and Case Studies

To provide a comprehensive overview of the applications of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide, the following tables summarize key findings from recent research.

Mechanism of Action

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The pyridazine ring may enhance binding affinity through additional interactions with the target site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide are sulfonamide derivatives sharing the pyridazine-phenyl scaffold. A notable comparator is 4-ethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (Compound ID: G619-0023), which differs in two critical regions:

Pyridazine Substituent : The target compound bears an ethylsulfonyl group at position 6 of pyridazine, whereas the comparator features a propoxy group at the same position.

Sulfonamide Moiety : The target compound uses a propane-1-sulfonamide group, while the comparator employs a 4-ethyl-substituted benzene sulfonamide .

Table 1: Structural and Hypothetical Property Comparison

| Property | N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide | 4-ethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide |

|---|---|---|

| Pyridazine Substituent | Ethylsulfonyl (strong electron-withdrawing) | Propoxy (electron-donating via resonance) |

| Sulfonamide Backbone | Propane-1-sulfonamide (flexible, aliphatic) | 4-Ethylbenzene-1-sulfonamide (rigid, aromatic) |

| Molecular Formula | C₁₅H₁₉N₃O₄S₂ | C₂₁H₂₃N₃O₃S |

| Molecular Weight (g/mol) | 369.46 | 397.49 |

| Hypothetical logP | ~2.1 (higher polarity due to sulfonyl groups) | ~3.5 (higher lipophilicity from aromatic ring) |

Key Implications of Structural Differences:

- In contrast, the propoxy group in the comparator may stabilize the pyridazine ring via resonance donation, altering binding kinetics .

- Steric and Conformational Factors : The propane-1-sulfonamide group in the target compound offers greater conformational flexibility compared to the rigid benzene sulfonamide in the comparator. This flexibility might influence binding pocket accessibility in enzyme targets .

- The target compound’s aliphatic sulfonamide and polar sulfonyl groups may improve solubility but limit blood-brain barrier penetration .

Research Findings and Limitations

While empirical data (e.g., IC₅₀ values, pharmacokinetic profiles) for these compounds are absent in the provided evidence, structural analysis allows for the following hypotheses:

- Target Affinity : The ethylsulfonyl group in the target compound may enhance interactions with cysteine residues or polar regions in enzyme active sites, whereas the comparator’s propoxy group could favor hydrophobic pockets.

- Metabolic Stability : The propane-1-sulfonamide in the target compound may undergo faster oxidative metabolism compared to the benzene sulfonamide, which is typically more resistant to degradation.

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide is a compound belonging to the class of pyridazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyridazine Derivatives

Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. The specific compound exhibits unique properties due to its structural features, which may influence its interaction with biological targets.

The biological activity of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyridazine derivatives often interfere with key enzymatic pathways that are crucial for the survival and proliferation of pathogens. For instance, they may inhibit enzymes involved in nucleic acid synthesis or protein synthesis.

- Antimicrobial Activity : The compound shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to existing antibiotics.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide:

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyridazine derivatives found that N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide demonstrated potent activity against MRSA strains, outperforming traditional antibiotics like ciprofloxacin in biofilm disruption assays.

- Anti-inflammatory Potential : In a controlled experiment involving human macrophage cell lines, the compound showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of pyridazine derivatives:

- Structural Modifications : Variations in substituents on the pyridazine ring significantly influence biological activity. The ethylsulfonyl group enhances solubility and bioavailability, which is critical for therapeutic applications.

- Target Identification : Ongoing studies are focused on identifying specific molecular targets for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide to elucidate its mechanism of action further.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., Suzuki-Miyaura for pyridazine-phenyl linkage) using palladium catalysts.

- Sulfonamide formation via nucleophilic substitution between amine intermediates and sulfonyl chlorides.

- Solvent optimization : Polar aprotic solvents (DMF, NMP) at 60–100°C improve reaction efficiency .

- Purification : Column chromatography or recrystallization ensures ≥95% purity.

Q. Critical Parameters :

| Parameter | Range/Details |

|---|---|

| Temperature | 60–100°C |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Reaction Time | 12–48 hours |

| Yield Optimization | Adjust stoichiometry (1:1.2 molar ratio for sulfonyl chloride) |

Analytical Validation : Confirm intermediates via ¹H/¹³C NMR and HPLC .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Measure saturation points via UV-Vis spectroscopy .

- Stability Studies :

- Thermal Stability : TGA/DSC to determine decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Data Interpretation : Solubility >10 mg/mL in DMSO suggests suitability for in vitro assays.

Q. What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide S=O at ~110 ppm in ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 438.12).

- HPLC-PDA : Purity >95% with retention time consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

Methodological Answer:

-

Substituent Variation : Synthesize analogs with modifications:

-

Biological Assays :

Assay Type Target Key Metrics Fluorescence Polarization Enzyme X IC₅₀ ≤ 50 nM Surface Plasmon Resonance (SPR) Receptor Y Kd = 10–100 µM -

Data-Driven SAR : Correlate substituent polarity (logP) with IC₅₀ values using QSAR models.

Q. What computational strategies are effective in predicting binding modes and pharmacokinetic properties?

Methodological Answer:

-

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., COX-2 or carbonic anhydrase). Validate with MD simulations (NAMD/GROMACS) .

-

ADME Prediction :

Property Tool Prediction logP SwissADME 2.5–3.5 BBB Permeability BOILED-Egg Model Low CNS penetration CYP450 Inhibition admetSAR Moderate 2C9 inhibition

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Validation : Confirm activity via SPR (binding) and cell-based assays (functional).

- Batch Variability Check : Compare synthetic batches via LC-MS to exclude impurity effects .

- Case Study : Discrepancies in IC₅₀ values for PDE5 inhibition may arise from buffer ionic strength differences (50 mM vs. 150 mM NaCl) .

Q. What experimental designs are recommended for optimizing reaction yields while minimizing byproducts?

Methodological Answer:

-

Design of Experiments (DoE) :

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : Maximize yield (target >70%) and minimize impurities (<5%) .

-

Case Example : Central Composite Design (CCD) identified optimal conditions:

Factor Optimal Range Temperature 80°C Catalyst Loading 5 mol% Solvent DMF/H₂O (9:1)

Q. Table 1: Comparative Solubility of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| DMSO | 25.4 ± 1.2 | Shake-flask | |

| PBS (pH 7.4) | 0.8 ± 0.1 | UV-Vis | |

| Ethanol | 5.6 ± 0.3 | HPLC |

Q. Table 2: Reaction Yield Optimization via DoE

| Trial | Temp (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 3 | 45 |

| 2 | 80 | 5 | 72 |

| 3 | 100 | 7 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.